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Compound of Interest

Compound Name: NS1219

Cat. No.: B12393273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective properties of (R)-

SPD502, a potent and selective AMPA receptor antagonist. The information presented herein is

compiled from preclinical research and is intended to inform further investigation and

development of this compound for neurological disorders.

Core Mechanism of Action: AMPA Receptor
Antagonism
(R)-SPD502, also known as NS1209, exerts its neuroprotective effects primarily through the

competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptor.[1][2] Glutamate, the principal excitatory neurotransmitter in the central nervous

system, can induce excitotoxicity leading to neuronal damage and death in pathological

conditions such as cerebral ischemia. By blocking the AMPA receptor, (R)-SPD502 inhibits the

excessive influx of calcium ions associated with glutamate-mediated excitotoxicity, thereby

conferring a neuroprotective effect.[1]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies,

demonstrating the potency and selectivity of (R)-SPD502.

Table 1: In Vitro Receptor Binding and Functional Antagonism[1]
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Assay Preparation Parameter Value (µM)

[³H]AMPA Binding
Rat Cortical

Membranes
IC₅₀ 0.043

[³H]Kainate Binding
Rat Cortical

Membranes
IC₅₀ 81

[³H]CGS 19755

Binding

Rat Cortical

Membranes
IC₅₀ > 30

[³H]Glycine Binding
Rat Cortical

Membranes
IC₅₀ > 30

AMPA-induced

[³H]GABA Release

Cultured Mouse

Cortical Neurons
IC₅₀ 0.23

AMPA-induced

Currents

Cultured Cortical

Neurons
IC₅₀ 0.15

Table 2: In Vivo Efficacy[1]

Model Species Endpoint Parameter Value (mg/kg)

AMPA-evoked

Spike Activity

Rat

Hippocampus

(i.v.)

Blockade of

activity
ED₅₀ 6.1

Electroshock-

induced Seizures
Mouse (i.v.)

Increased

seizure threshold
Effective Dose ≥ 40

Transient

Forebrain

Ischemia

Gerbil
Neuroprotection

in CA1
Effective Dose

10 (bolus) +

10/hr (infusion)

Key Experimental Protocols
In Vitro Receptor Binding Assays[1]
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Objective: To determine the binding affinity and selectivity of (R)-SPD502 for various

glutamate receptor subtypes.

Preparation: Crude synaptosomal membranes were prepared from the cerebral cortex of

male Wistar rats.

Methodology:

Membranes were incubated with a specific radioligand ([³H]AMPA, [³H]kainate, [³H]CGS

19755, or [³H]glycine) in the presence of varying concentrations of (R)-SPD502.

Non-specific binding was determined in the presence of a high concentration of a non-

labeled ligand.

Following incubation, the membranes were rapidly filtered and washed to separate bound

from free radioligand.

The radioactivity retained on the filters was quantified by liquid scintillation counting.

IC₅₀ values were calculated by non-linear regression analysis.

In Vivo Model of Transient Forebrain Ischemia[1][3]
Objective: To evaluate the neuroprotective efficacy of (R)-SPD502 in a model of stroke.

Animal Model: Male Mongolian gerbils.

Methodology:

Transient forebrain ischemia was induced by bilateral occlusion of the common carotid

arteries for a defined period.

(R)-SPD502 was administered as an intravenous bolus injection (10 mg/kg) followed by a

continuous infusion (10 mg/kg/h) for 2 hours, initiated after the ischemic insult.[1][3]

A control group received a vehicle infusion.
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After a survival period, the animals were sacrificed, and their brains were processed for

histological analysis.

Neuronal damage, particularly in the vulnerable hippocampal CA1 pyramidal neurons, was

quantified to assess the degree of neuroprotection.

Visualizing the Science
The following diagrams illustrate the mechanism of action and experimental workflow described

above.
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Caption: Mechanism of (R)-SPD502 neuroprotection via AMPA receptor antagonism.
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Caption: Experimental workflow for in vivo assessment of neuroprotection.

Discussion and Future Directions
The preclinical data strongly suggest that (R)-SPD502 is a potent and selective AMPA receptor

antagonist with significant neuroprotective properties in a model of ischemic brain injury.[1] Its

ability to block excitotoxic cascades highlights its therapeutic potential for acute neurological

conditions such as stroke. However, the clinical development of (R)-SPD502 (NS1209) has

faced challenges, with inconclusive results in Phase IIa studies for neuropathic pain and
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epilepsy.[2][3] Future research could focus on optimizing the therapeutic window and patient

selection for ischemic stroke, as the initial preclinical data in this indication were promising.

Further investigation into its effects on both grey and white matter protection could also be

beneficial.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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